molecular formula C7H8S B042178 Benzyl mercaptan CAS No. 100-53-8

Benzyl mercaptan

Cat. No. B042178
CAS RN: 100-53-8
M. Wt: 124.21 g/mol
InChI Key: UENWRTRMUIOCKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl mercaptan and its derivatives involves several chemical reactions, highlighting its versatility in organic synthesis. For instance, benzyl mercaptan derivatives have been synthesized by the reaction of 3-aryl-4-bromoacetylsydnones with substituted 4-amino-3-mercapto-1,2,4-triazin-5-ones, showcasing a method to introduce the mercaptan group into aromatic systems (Hegde et al., 2008). Another example involves the amidoalkylation of mercaptans with glyoxylic acid derivatives, demonstrating a pathway to benzyl mercaptan synthesis (Zoller & Ben-Ishai, 1975).

Molecular Structure Analysis

The molecular structure of benzyl mercaptan has been detailed through studies such as rotational spectrum analysis, which elucidates the spatial arrangement of atoms within the molecule. Research reveals that the sulfur atom in benzyl mercaptan is located above the ring plane in a gauche conformation, with specific torsional tunneling motions indicating the flexibility of its structure (Saragi et al., 2019).

Chemical Reactions and Properties

Benzyl mercaptan undergoes various chemical reactions, demonstrating its reactivity and utility in organic chemistry. Its ability to form self-assembled monolayers on gold surfaces, for example, is significant for applications in materials science and nanotechnology (Baunach & Kolb, 2002). Additionally, benzyl mercaptan is used in the synthesis of iron oxysulfide/iron oxide composite materials, highlighting its role in the preparation of materials with specific electrochemical properties (Sallard et al., 2015).

Physical Properties Analysis

The physical properties of benzyl mercaptan, such as its odor, have been studied to improve the working conditions for researchers. Modifications to its molecular structure, like trialkylsilylation, have been shown to reduce its strong smell without altering its reactivity, making it an odorless synthetic equivalent for laboratory use (Nishide et al., 2002).

Chemical Properties Analysis

The chemical properties of benzyl mercaptan allow it to participate in a variety of reactions, such as the formation of complexes with metals and its role in desulfurization processes. Its interaction with metals, for example, is demonstrated through the synthesis and characterization of oxotechnetium(V) complexes, where benzyl mercaptan acts as a coligand (Spyriounis et al., 1995). Moreover, its adsorption on Au(111) surfaces has been studied for the deposition of copper, revealing insights into its surface chemistry and potential for material science applications (Baunach & Kolb, 2002).

Scientific Research Applications

  • Functionalization of Carbon Nanotubes : Benzyl mercaptan is used to functionalize multiwalled carbon nanotubes. This process facilitates the adhesion of platinum nanoparticles, enhancing their utility in various applications, as shown through X-ray photoelectron spectroscopy (Yang, Hennequin, & Sacher, 2006).

  • Odor Reduction in Synthesis : Trialkylsilylated benzyl mercaptans and benzenethiols, which are derivatives of benzyl mercaptan, have been developed to reduce the foul odor of their parent compounds, providing odorless synthetic equivalents. This enhances working conditions for researchers (Nishide et al., 2002).

  • Kraft Pulping Process : In the kraft pulping of wood, benzyl mercaptans are produced and oxidized much faster than alcohols. This property suggests their potential role as reaction partners in the reduction of anthraquinone to anthrahydroquinone during the kraft/anthraquinone process (Apfeld & Dimmel, 1982).

  • Protein Detection : Benzyl mercaptan has been employed in covalent imprinting and covalent rebinding processes, demonstrating its utility in the efficient detection of proteins. This method offers a promising approach for rapid protein detection (Burri & Yu, 2017).

  • Nanoparticle Synthesis : In the sonochemical synthesis of silver nanoparticles, benzyl mercaptan is used to control the size of these nanoparticles in ethanol solutions. This technique has potential applications in biosensors and drug delivery (Yang & Li, 2008).

  • Acrylamide Elimination in Foods : The role of mercaptans, including benzyl mercaptan, in the elimination of acrylamide from foods is complex and varies depending on the food composition and presence of oxygen (Hidalgo, Delgado, & Zamora, 2010).

  • Analytical Chemistry : Benzyl mercaptan is used in the estimation of proanthocyanidins through acid depolymerization, offering a method suitable for analyzing low or insoluble proanthocyanidins (Matthews et al., 1997).

  • Surface Chemistry Studies : The adsorption behavior of benzyl mercaptan on gold nanoparticle surfaces has been investigated, providing insights into surface chemistry and nanotechnology applications (Joo, 2004).

  • Radiation Chemistry : Studies on the radiation-induced reactions of benzyl mercaptan in various organic solvents have contributed to understanding the energy transfer mechanisms in radiation chemistry (Andō, Sugimoto, & Ōae, 1964).

  • Antibacterial Research : Quinoline and quinazoline derivatives containing benzyl mercaptan have shown promising antibacterial activity, indicating potential applications in medicinal chemistry (El-zohry et al., 2007).

Safety And Hazards

Benzyl mercaptan is harmful if swallowed and fatal if inhaled. It is very toxic to aquatic life with long-lasting effects. It is combustible and can react vigorously with oxidizing materials .

Future Directions

While there are no explicit future directions mentioned in the search results, one paper discusses the molecular recognition, transient chirality, and sulfur hydrogen bonding in the Benzyl mercaptan dimer . This suggests that future research could explore these aspects further.

properties

IUPAC Name

phenylmethanethiol
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InChI

InChI=1S/C7H8S/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2
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InChI Key

UENWRTRMUIOCKN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CS
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Molecular Formula

C7H8S
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DSSTOX Substance ID

DTXSID6026664
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Molecular Weight

124.21 g/mol
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Physical Description

Cream to white solid; [Hawley] Colorless liquid; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless or pale-straw-colored mobile liquid with repulsive garlic-like odour
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Boiling Point

194-195 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg
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Flash Point

158 °F (70 °C)(Closed cup)
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Solubility

Slightly soluble in carbon tetrachloride; soluble in carbon disulfide; very soluble in ethanol and ether, insoluble in water; soluble in oils, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

1.058 at 20 °C, 1.050-1.058
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Vapor Density

4.28 (Air= 1)
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Vapor Pressure

0.47 [mmHg]
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Product Name

Benzyl mercaptan

Color/Form

Colorless liquid, Water-white, mobile liquid

CAS RN

100-53-8, 16528-58-8
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Melting Point

-30 °C
Record name BENZYL MERCAPTAN
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Record name Phenylmethanethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,310
Citations
K Nishide, T Miyamoto, K Kumar, S Ohsugi, M Node - Tetrahedron letters, 2002 - Elsevier
… of the parent benzyl mercaptan and benzenethiol. Protodesilylation allowed these silylated thiols to function as odorless synthetic equivalents of benzyl mercaptan and benzenethiol. …
Number of citations: 88 www.sciencedirect.com
RT Saragi, M Juanes, R Pinacho, JE Rubio… - Symmetry, 2021 - mdpi.com
… We report the observation of the benzyl mercaptan dimer in the isolation conditions of a … In this work, we selected benzyl mercaptan as a dimerization target. Benzyl mercaptan …
Number of citations: 10 www.mdpi.com
T Baunach, D Kolb - Analytical and bioanalytical chemistry, 2002 - Springer
… any Faradaic processes for benzyl mercaptan in the region … Since the surface coverage of benzyl mercaptan can be … for the oxidative desorption of one benzyl mercaptan molecule. The …
Number of citations: 50 link.springer.com
DQ Yang, B Hennequin, E Sacher - Chemistry of Materials, 2006 - ACS Publications
… functionalization of MWCNTs with benzyl mercaptan (C 6 H 5 … We have chosen to use benzyl mercaptan because the small … and the CNT; benzyl mercaptan is also readily available and …
Number of citations: 165 pubs.acs.org
P Li, C Cao, Q Shen, B Bai, H Jin, J Yu, W Chen… - Sensors and Actuators B …, 2021 - Elsevier
… of benzyl mercaptan at ppb-… benzyl mercaptan, which was significantly higher than reported results. In addition, the sensor exhibited significantly higher selectivity to benzyl mercaptan …
Number of citations: 53 www.sciencedirect.com
JY Gui, DA Stern, DG Frank, F Lu, DC Zapien… - Langmuir, 1991 - ACS Publications
Surface electrochemical studies are reported for a series of organic sulfur compounds, comparing their behavior at Ag (lll) and Pt (lll) electrode surfaces in aqueous solutions. Molecular …
Number of citations: 177 pubs.acs.org
RT Saragi, M Juanes, W Caminati… - The Journal of …, 2019 - ACS Publications
… motion of the methylene thiol group in benzyl mercaptan, using a combination of microwave … the clusters and microsolvation products of benzyl mercaptan, which is presently under way, …
Number of citations: 7 pubs.acs.org
TJ Wallace, H Pobiner… - The Journal of Organic …, 1964 - ACS Publications
… The results obtained in the present study indicate that benzyl mercaptan is initially oxidized to benzyl disulfide which, in the presence of excess base, is unstable and decomposes by …
Number of citations: 20 pubs.acs.org
E Welker, HA Scheraga - Biochemical and biophysical research …, 1999 - Elsevier
… 5– 6% (v/v) benzyl mercaptan, at room temperature with slow rotation … ture, the cleavage by benzyl mercaptan yields the thio ester … , works as well as benzyl mercaptan in NCL. Addition- …
Number of citations: 34 www.sciencedirect.com
F von Wrochem, F Scholz, A Yasuda… - The Journal of …, 2009 - ACS Publications
… The monolayer structure of alkanethiol and benzyl mercaptan (C 6 H 5 CH 2 SH) self-… Whereas alkanethiol monolayers exhibit the known c(4 × 2) overlayer structure, benzyl mercaptan (…
Number of citations: 16 pubs.acs.org

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